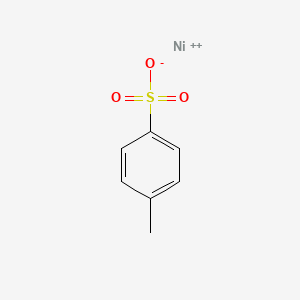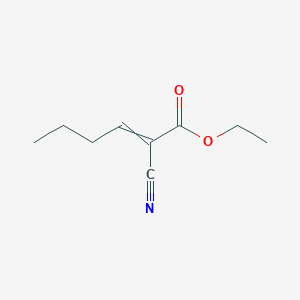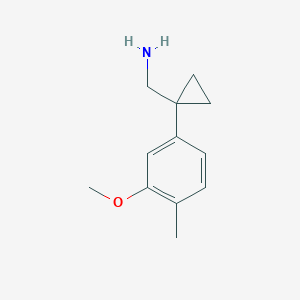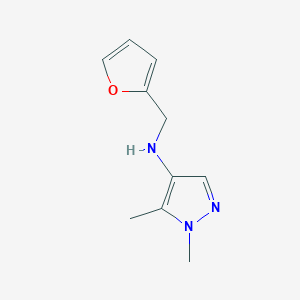
Nickel(2+) 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+) 4-methylbenzene-1-sulfonate is an organometallic compound that combines nickel ions with 4-methylbenzene-1-sulfonate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nickel(2+) 4-methylbenzene-1-sulfonate typically involves the reaction of nickel salts, such as nickel(II) chloride or nickel(II) sulfate, with 4-methylbenzene-1-sulfonic acid or its sodium salt. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(2+) 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state nickel complexes.
Substitution: The sulfonate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand exchange reactions using phosphines, amines, or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) species.
Applications De Recherche Scientifique
Nickel(2+) 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a probe for studying nickel-dependent biological processes.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as nickel-based polymers and coatings, and in electroplating processes.
Mécanisme D'action
The mechanism by which Nickel(2+) 4-methylbenzene-1-sulfonate exerts its effects involves the coordination of the nickel ion with various ligands, leading to the formation of stable complexes. These complexes can interact with molecular targets, such as enzymes or substrates, facilitating catalytic processes or inhibiting biological functions. The pathways involved often include electron transfer and coordination chemistry principles.
Comparaison Avec Des Composés Similaires
Nickel(2+) 4-toluenesulfonate: Similar in structure but with different substituents on the benzene ring.
Nickel(2+) benzenesulfonate: Lacks the methyl group, leading to different chemical properties and reactivity.
Nickel(2+) p-toluenesulfonate: Another variant with a different positional isomer of the sulfonate group.
Uniqueness: Nickel(2+) 4-methylbenzene-1-sulfonate is unique due to the presence of the 4-methyl group, which can influence its solubility, reactivity, and interaction with other molecules. This structural feature can enhance its performance in specific applications, such as catalysis and material science.
Propriétés
Formule moléculaire |
C7H7NiO3S+ |
|---|---|
Poids moléculaire |
229.89 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;nickel(2+) |
InChI |
InChI=1S/C7H8O3S.Ni/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+2/p-1 |
Clé InChI |
SIWFTSSVRGFNFR-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B11727407.png)


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727421.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11727431.png)
![Methyl[1-(4-methylphenyl)propan-2-yl]amine](/img/structure/B11727439.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11727441.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727452.png)

![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727465.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)

